molecular formula C24H27N3O B14267782 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol CAS No. 138615-32-4

2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol

Cat. No.: B14267782
CAS No.: 138615-32-4
M. Wt: 373.5 g/mol
InChI Key: FCQFHRWENJBGJZ-UHFFFAOYSA-N
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Description

2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is a complex organic compound that belongs to the class of naphthotriazoles This compound is characterized by the presence of a naphthalene ring fused with a triazole ring and an octylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol typically involves the reaction of 2-hydroxynaphthalene with an appropriate triazole derivative under specific conditions. One common method includes the use of acetohydroxamic acid as a catalyst under microwave heating at 80°C . The reaction yields the desired compound with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced naphthotriazole derivatives.

    Substitution: Formation of alkylated phenol derivatives.

Scientific Research Applications

2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in managing diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is unique due to its specific structural features, including the octylphenol moiety, which imparts distinct chemical properties and potential applications. Its ability to act as a PTP1B inhibitor sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic use.

Properties

CAS No.

138615-32-4

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

2-benzo[e]benzotriazol-2-yl-4-octylphenol

InChI

InChI=1S/C24H27N3O/c1-2-3-4-5-6-7-10-18-13-16-23(28)22(17-18)27-25-21-15-14-19-11-8-9-12-20(19)24(21)26-27/h8-9,11-17,28H,2-7,10H2,1H3

InChI Key

FCQFHRWENJBGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC4=CC=CC=C4C3=N2

Origin of Product

United States

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